molecular formula C21H19N5O4 B11596464 Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11596464
M. Wt: 405.4 g/mol
InChI Key: OHINMICTUOLFPX-UHFFFAOYSA-N
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Description

METHYL 7-(4-METHOXYPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various substituents such as methoxyphenyl and methylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-(4-METHOXYPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo cyclization reactions to form the tetrazole ring. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(4-METHOXYPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups to the aromatic rings.

Scientific Research Applications

METHYL 7-(4-METHOXYPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 7-(4-METHOXYPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar fused ring structure and exhibit comparable chemical properties.

    Substituted pyrimidines: Compounds with similar pyrimidine cores but different substituents can be compared in terms of their reactivity and applications.

Uniqueness

METHYL 7-(4-METHOXYPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H19N5O4/c1-12-4-6-14(7-5-12)19(27)16-17(20(28)30-3)22-21-23-24-25-26(21)18(16)13-8-10-15(29-2)11-9-13/h4-11,18H,1-3H3,(H,22,23,25)

InChI Key

OHINMICTUOLFPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

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